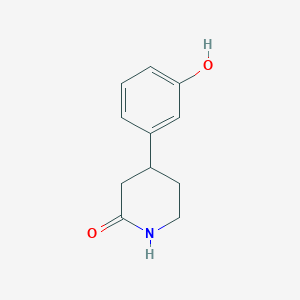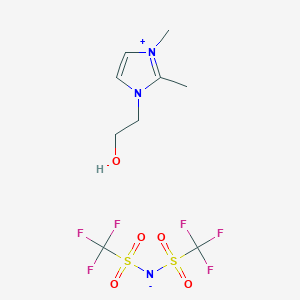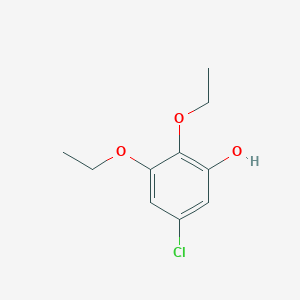
5-Chloro-2,3-diethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-diethoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom at the 5th position and two ethoxy groups at the 2nd and 3rd positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-diethoxyphenol typically involves the chlorination of 2,3-diethoxyphenol. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5th position. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2,3-diethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2,3-diethoxyphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-diethoxyphenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved in its mechanism of action include the inhibition of enzyme catalysis and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2,3-dihydroxyphenol
- 5-Chloro-2,3-dimethoxyphenol
- 5-Chloro-2,3-difluorophenol
Comparison: Compared to its analogs, 5-Chloro-2,3-diethoxyphenol is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility. The ethoxy groups make it more lipophilic, potentially enhancing its ability to penetrate biological membranes. This property can be advantageous in drug development, where membrane permeability is a critical factor.
Propriétés
Formule moléculaire |
C10H13ClO3 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
5-chloro-2,3-diethoxyphenol |
InChI |
InChI=1S/C10H13ClO3/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6,12H,3-4H2,1-2H3 |
Clé InChI |
CPZWNVCBAMMBTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


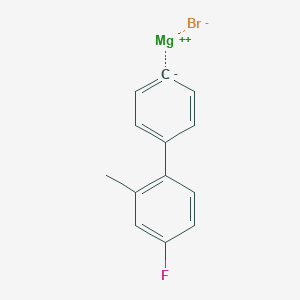

![5-[3-(benzyloxy)phenyl]-8,8-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880680.png)

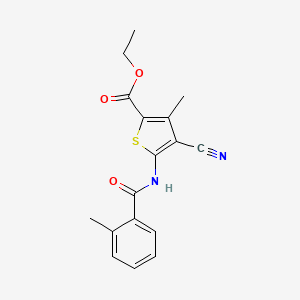
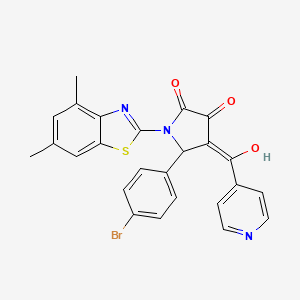
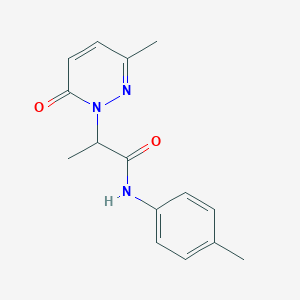
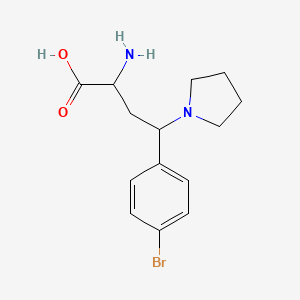

![(2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B14880713.png)

